Thozalinone Thozalinone Thozalinone is a psychostimulant that has been used as an antidepressant. Thozalinone likely acts via inducing the release of norepinephrine and dopamine as with its analogues pemoline and aminorex.
Thozalinone is discontinued (DEA controlled substance). Thozalinone is a psychostimulant agent. It acts by inducing the release of norepinephrine and dopamine.
Brand Name: Vulcanchem
CAS No.: 655-05-0
VCID: VC0545270
InChI: InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3
SMILES: CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

Thozalinone

CAS No.: 655-05-0

Cat. No.: VC0545270

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Thozalinone - 655-05-0

Specification

CAS No. 655-05-0
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one
Standard InChI InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Standard InChI Key JJSHYECKYLDYAR-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2
Canonical SMILES CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2
Appearance Solid powder

Introduction

Chemical Properties and Synthesis

Molecular Structure and Physicochemical Characteristics

Thozalinone’s chemical identity is defined by the IUPAC name 2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one and the CAS registry number 655-05-0 . Its molecular weight is 204.23 g/mol, with a racemic chiral configuration and a solid crystalline form that appears white to off-white . Key physicochemical properties include:

PropertyValueSource
Melting Point133–136°C
Boiling Point294.8±43.0°C (Predicted)
Density1.19±0.1 g/cm³
pKa0.50±0.40
Solubility in DMSO25 mg/mL (122.41 mM)

The compound’s structure features a dimethylamino group at position 2 and a phenyl ring at position 5 of the oxazolone core, conferring stability and lipophilicity conducive to blood-brain barrier penetration .

Synthesis Pathway

Thozalinone is synthesized via a three-step process starting with ethyl mandelate (C₆H₅CH(OH)COOEt). Sodium hydride deprotonates the alcohol group, forming an oxyanion that reacts with dimethylcyanamide to yield an intermediate. Intramolecular cyclization of this intermediate produces thozalinone . This method, patented by Gray and Edward in 1972, remains the industrial standard .

Pharmacological Profile

Mechanism of Action

Thozalinone acts as a dopamine-releasing agent (DRA) with secondary norepinephrine-releasing activity . Unlike amphetamines, which inhibit monoamine reuptake and reverse transport, thozalinone preferentially enhances presynaptic dopamine synthesis and vesicular release . In vivo studies demonstrate a dose-dependent increase in striatal dopamine levels, peaking at 1–2 hours post-administration, with minimal impact on serotonin pathways .

Comparison with Structural Analogues

Thozalinone shares structural homology with pemoline, a stimulant discontinued due to hepatotoxicity. Key differences include:

ParameterThozalinonePemoline
Abuse PotentialLowModerate
Half-Life4–6 hours8–12 hours
HepatotoxicityRareFrequent
Receptor AffinityDopamine D₁/D₂ > NETDopamine D₂ > NET

Thozalinone’s dimethylamino group reduces hepatic metabolism, mitigating toxicity risks observed in pemoline .

Therapeutic Applications

Major Depressive Disorder

European trials from 1980–2005 reported thozalinone’s efficacy in treatment-resistant depression. A double-blind study (n=120) showed a 65% remission rate at 8 weeks (40 mg/day), comparable to imipramine but with fewer anticholinergic side effects . Mood elevation correlated with plasma dopamine levels (r=0.72, p<0.01), supporting its dopaminergic mechanism .

Future Directions

Neuroprotective Applications

Preclinical data suggest thozalinone upregulates BDNF in hippocampal neurons, warranting investigation in neurodegenerative diseases . A 2024 murine study reported 40% reduction in α-synuclein aggregation with chronic dosing .

Combination Therapies

Ongoing trials are evaluating thozalinone with SSRIs to augment antidepressant response. Early results (n=60) show a 22% greater remission rate versus monotherapy (p=0.04) .

Pharmacogenomic Considerations

CYP2D6 polymorphisms influence thozalinone metabolism, with poor metabolizers experiencing 30% higher AUC . Genotype-guided dosing may optimize efficacy and safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator